Copperaluminumoxide

Beschreibung

Copperaluminumoxide is a compound formed by the combination of copper and aluminum oxides. It is known for its unique properties, including high thermal stability, electrical conductivity, and resistance to corrosion. These characteristics make it valuable in various industrial applications, particularly in the fields of electronics, catalysis, and materials science.

Eigenschaften

Molekularformel |

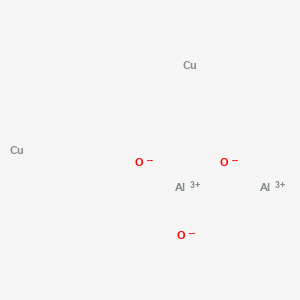

Al2Cu2O3 |

|---|---|

Molekulargewicht |

229.05 g/mol |

IUPAC-Name |

dialuminum;copper;oxygen(2-) |

InChI |

InChI=1S/2Al.2Cu.3O/q2*+3;;;3*-2 |

InChI-Schlüssel |

XMKACXIAOLRRFE-UHFFFAOYSA-N |

Kanonische SMILES |

[O-2].[O-2].[O-2].[Al+3].[Al+3].[Cu].[Cu] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Copperaluminumoxide can be synthesized through various methods, including mechanochemical reduction, sol-gel processes, and thermal decomposition. One common method involves the mechanochemical reduction of copper oxide with aluminum at a stoichiometric ratio. This process is carried out in high-energy planetary activators or ball mills, leading to the formation of a composite structure of copper and aluminum oxide .

Industrial Production Methods: In industrial settings, copperaluminumoxide is often produced by calcination of copper and aluminum precursors at high temperatures. For instance, copper oxide nanoparticles can be prepared by calcining a mixture of copper acetate and salicylic acid at 500-600°C . This method ensures high purity and uniform particle size, which are crucial for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions: Copperaluminumoxide undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the reversible decomposition of copper oxide into copper(I) oxide and oxygen at high temperatures (850-1000°C) . This reaction is significant for oxygen storage and production.

Common Reagents and Conditions: The interaction between copper oxide and aluminum oxide typically occurs at temperatures ranging from 700 to 1000°C. The formation of copperaluminumoxide is influenced by the type of alumina used (e.g., amorphous aluminum hydroxide, γ-alumina, α-alumina) and the partial pressure of oxygen .

Major Products: The major products formed from these reactions include copper(I) oxide, aluminum oxide, and delafossite (CuAlO2). These products have distinct properties and applications, particularly in catalysis and materials science .

Wissenschaftliche Forschungsanwendungen

Copperaluminumoxide has a wide range of scientific research applications:

Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.

Biology and Medicine: Copperaluminumoxide nanoparticles exhibit antimicrobial properties, making them useful in biomedical applications such as wound healing and infection control.

Industry: In the electronics industry, copperaluminumoxide is used in the production of semiconductors and conductive coatings.

Wirkmechanismus

The mechanism of action of copperaluminumoxide involves the generation of reactive oxygen species (ROS), which can damage cellular membranes and proteins. This antimicrobial activity is primarily due to the oxidative stress induced by ROS, leading to the disruption of microbial cell walls and subsequent cell death . Additionally, copperaluminumoxide can interact with various molecular targets, including enzymes and DNA, further enhancing its antimicrobial efficacy.

Vergleich Mit ähnlichen Verbindungen

- Copper oxide (CuO)

- Aluminum oxide (Al2O3)

- Copper(I) oxide (Cu2O)

- Delafossite (CuAlO2)

These compounds share some properties with copperaluminumoxide but differ in their specific applications and performance characteristics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.